1,4-Naphthoquinone
Overview
Description
Naphthalene-1,4-Dione, also known as 1,4-naphthoquinone, is a quinone derivative of naphthalene. It forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone. This compound is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Naphthalene-1,4-Dione can be synthesized by the oxidation of various naphthalene compounds.
Green Chemistry Approach: An efficient method for the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives using L-proline as a green organocatalyst under reflux conditions in ethanol has been described.
Industrial Production Methods:
Aerobic Oxidation: Industrially, naphthalene-1,4-dione is produced by the aerobic oxidation of naphthalene over a vanadium oxide catalyst.
Types of Reactions:
Oxidation: Naphthalene-1,4-Dione undergoes oxidation reactions, often forming various quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of aromatic aldehydes and amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide is commonly used for oxidation reactions.
Catalysts: Nano copper (II) oxide and L-proline have been used as catalysts in various synthetic reactions
Major Products:
Hydroxy-Substituted Derivatives: These derivatives are formed through multi-component condensation reactions involving aromatic aldehydes and amines.
Scientific Research Applications
Naphthalene-1,4-Dione has a wide range of applications in scientific research:
Medicine: Naphthalene-1,4-Dione derivatives have shown significant antimicrobial and antitumoral activities.
Industry: The compound is used in the production of dyes, pesticides, and electroluminescent devices.
Mechanism of Action
Target of Action
1,4-Naphthoquinone is a natural organic compound derived from naphthalene . It has been found to interact with various intracellular molecular targets . One of the primary targets of this compound is the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), which plays a crucial role in the immune response . It also targets primary amino acids .
Mode of Action
This compound interacts with its targets in several ways. It effectively inhibits the growth of cancer cell lines overexpressing IRAK1 . It also potently suppresses the production and secretion of key proinflammatory cytokine proteins IL-8, IL-1β, IL-10, TNF-α, and IL-6 in LPS-stimulated PMA-induced human THP-1 macrophages . Furthermore, it non-specifically targets primary amino acids .
Biochemical Pathways
This compound affects multiple biochemical pathways. It induces Nrf2-dependent modulation of gene expression, which can have potentially beneficial outcomes . It also modulates receptor tyrosine kinases, such as the epidermal growth factor receptor, resulting in altered gap junctional intercellular communication . Moreover, it’s involved in the synthesis of juglone and several other related 1,4-NQs .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. Most of the evaluated compounds of this compound present adequate conditions to be administered orally .
Result of Action
The action of this compound results in various molecular and cellular effects. It causes oxidative stress in exposed cells, thereby affecting redox signaling . It also stimulates Nrf2/ARE signaling in HepG2 cells and enhances the expression of Nrf2 target genes in primary rat neuronal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to radiation, toxins, hypoxia, generation of free radicals, and viral infections can induce cell death . Moreover, it’s worth noting that many 1,4-naphthoquinones are excreted into the rhizosphere and they are highly reactive in biological systems .
Safety and Hazards
Future Directions
Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
Biochemical Analysis
Biochemical Properties
1,4-Naphthoquinone has been found to have several biological properties. It has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . It also has significant antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic properties .
Cellular Effects
This compound may cause oxidative stress in exposed cells and, therefore, affect redox signaling . It has been found to effectively inhibit the growth of cancer cell lines overexpressing IRAK1 . Furthermore, this compound potently suppressed the production and secretion of key proinflammatory cytokine proteins IL-8, IL-1β, IL-10, TNF-α, and IL-6 in LPS-stimulated PMA-induced human THP-1 macrophages .
Molecular Mechanism
This compound functions as a ligand through its electrophilic carbon-carbon double bonds . It is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . It is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .
Temporal Effects in Laboratory Settings
This compound has been found to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and nitric oxide (NO) in Neuro-2a neuroblastoma cells and RAW 264.7 macrophage cells . It also displayed significant antioxidant properties in mouse brain homogenate .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on rotenone-induced models of neurotoxicity, it was found that there was not a clear dose dependence of the antiparkinsonian activity of 1,4-Naphthoquinones or their effects on the behavioral responses of animals with induced PD in the dose range of 0.1–10.0 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by species belonging to nearly 20 disparate orders spread throughout vascular plants, and their production occurs via one of four known biochemically distinct pathways .
Transport and Distribution
The distribution of 1,4-Naphthoquinones in plants on the phylogenetic reconstruction of plant evolution shows that the ability to synthesize these compounds is scattered across multiple lineages of vascular plants .
Subcellular Localization
It is known that many 1,4-Naphthoquinones are excreted into the rhizosphere and they are highly reactive in biological systems .
Comparison with Similar Compounds
2-Hydroxy-1,4-Naphthoquinone (Lawsone): Known for its use in henna, lawsone is a versatile substrate for synthesizing various biologically active compounds.
1,4-Benzoquinone: Another quinone derivative, it shares similar redox properties but differs in its biological and chemical applications.
Uniqueness: Naphthalene-1,4-Dione is unique due to its ability to form a wide range of derivatives with significant biological activities. Its fluorescence properties and applications in electroluminescent devices also set it apart from other quinone derivatives .
Properties
IUPAC Name |
naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASJONUBLZVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | CAMEO Chemicals | |
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Record name | 1,4-NAPHTHOQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5040704 | |
Record name | 1,4-Naphthoquinone | |
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Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992), Dry Powder, Yellow solid with a pungent odor; [ICSC] "Begins to sublimes below 100 deg C." [Merck Index], YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |
Record name | 1,4-NAPHTHOQUINONE | |
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Record name | 1,4-Naphthalenedione | |
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Record name | 1,4-Naphthoquinone | |
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Boiling Point |
Sublimes below 212 °F (NTP, 1992), Sublimes | |
Record name | 1,4-NAPHTHOQUINONE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali hydroxide soln; sparingly sol in cold water; slightly sol in petroleum ether; freely sol in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform, Very soluble in alkali hydroxide solutions., Volatile with steam., In water, 0.35 g/100 ml at 25 °C, Solubility in water, g/100ml at 25 °C: 0.35 | |
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Density |
1.422 (NTP, 1992) - Denser than water; will sink, 1.422, 1.4 g/cm³ | |
Record name | 1,4-NAPHTHOQUINONE | |
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Record name | 1,4-NAPHTHOQUINONE | |
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Vapor Density |
5.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5 | |
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Vapor Pressure |
0.00018 [mmHg], 2.6 Pa at 50 °C (= 0.0195 mm Hg at 50 °C), Vapor pressure, Pa at 50 °C: 2.6 | |
Record name | 1,4-Naphthoquinone | |
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Mechanism of Action |
Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, & change in redox potential. /Quinones/, The mechanism of the toxicity of 1-naphthol in isolated rat hepatocyte was related to the formation of active oxygen species and the creation of an oxidative stress. Dicoumarol potentiated the cytotoxicity of 1-naphthoI by inhibiting DT-diaphorase and making more naphthoquinone metabolites available for redox cycling. /Naphthoquinone metabolites/, The possible mechanisms of naphthoquinone-induced toxicity to isolated hepatocytes were investigated by using three structurally-related naphthoquinones, 1,4-naphthoquinone (1,4-NQ), 2-methyl-1,4-naphthoquinone, and 2,3-dimethyl-1,4-naphthoquinone (2,3-diMe-1,4-NQ). 1,4-NQ was more toxic than 2-Me-1,4-NQ whereas 2,3-diMe-1,4-NQ did not cause cell death solubility-limited concentrations used. All three naphthoquinones extensively depleted intracellular GSH. However, the depletion of GSH induced by 1,4-NQ and 2-Me-1,4-NQ prior to cell death was more rapid and extensive than that induced by the non-toxic 2,3-diMe-1,4-NQ. Further studies demonstrated that 2,3-diMe-1,4-NQ was cytotoxic in the presence of dicoumarol, a cmpd which also potentiates the cytotoxicity of 1,4-NQ and 2-Me-1,4-NQ. To investigate the differential cytotoxicity of these three naphthoquinones, their relative capacities to redox cycle and to bind covalently to cellular nucleophiles were assessed. Redox cycling was investigated by using rat liver microsomes where the order of potency for quinone-stimulated redox cycling was 1,4-NQ ... 2-Me-1,4-NQ ... and 2,3-diMe-1,4-NQ as indicated by non-stoichiometric amounts of NADPH oxidation and O consumption. NADPH-cytochrome p450 reductase was implicated as the enzyme primarily responsible for naphthoquinone-stimulated redox cycling. The reactivity of the naphthoquinones with GSH and, by implication, with other cellular nucleophiles was 1,4-NQ > 2-Me-1,4-NQ and much > 2,3-diMe-1,4-NQ. Overall, these studies indicate that 2,3-diMe-1,4-NQ is not cytotoxic (except in the presence of dicoumarol) and this lack of toxicity may be related either to its lesser capacity to redox cycle and/or its inability to react directly with cellular nucleophiles., Mechanisms by which quinones of varying reactivity alter mitochondrial membrane permeability were examined. Rat liver mitochondria were incubated with 0 to 10-3 molar (M) menadione (MQ), 1,4-naphthoquinone (NQ), 1,4-benzoquinone (BQ), 2,3-dimethoxy-1,4-naphthoquinone (DiOMeNQ), or 2,3-dimethyl-1,4-naphthoquinone (DiMeNQ) for 3 minutes after which 0 or 20 uM calcium-chloride was added. Release of calcium-ion (Ca2+) was monitored for 28 minutes. The effects on the state of polarization of the mitochondrial membrane and induction of mitochondrial swelling were determined. MQ, NQ, BQ, DiOMeNQ, and DiMeNQ accumulated all of the added Ca2+, but then released it following a lag period which decreased with increasing concentration. The concentrations inducing 50% Ca2+ release were: NQ, 1.6 uM; BQ, 5.3 uM; MQ, 41.6 uM; DiOMeNQ, 89.9 uM; and DiMeNQ 232.7 uM. The release of Ca2+ was accompanied by depolarization of the membrane potential and induction of mitochondrial swelling. Rat liver mitochondria were pretreated with 0.2 millimolar potassium-cyanide, then treated with 0 to 10-3 M NQ, BQ, MQ, DiOMeNQ, or DiMeNQ. Redox recycling reactivity of the compounds was assessed by measuring the rates of cyanide insensitive oxygen consumption (CIOC). All compounds except BQ caused concentration dependent increases in CIOC. MQ, DiOMeNQ, and DiMeNQ at their EC50s for Ca2+ release induced similar rates of CIOC. BQ and NQ induced very little CIOC at their EC50s. Rat liver mitochondria were pretreated with 0 or 400 nanomolar cyclosporin-A (cycA) and then incubated with NQ, BQ, MQ, DiOMeNQ, or DiMeNQ at their EC50s for Ca2+ release. This was followed by addition of 70 uM calcium-chloride. CycA completely inhibited release of Ca2+ by NQ, MQ, DiOMeNQ, and DiMeNQ. BQ accumulated very little Ca2+ before releasing it; however, the rate of release was slowed by cycA. The authors conclude that quinones that can undergo redox recycling (DiOMeNQ, DiMeNQ, MQ, and NQ) can permeabilize mitochondrial membranes by altering regulation of cycA sensitive pores. Arylating quinones such as BQ alter mitochondrial membrane permeability by depolarizing the membrane., ...1,4-Naphthoquinone (a reactive metabolite of 1-naphthol) with reducing agents such as NADPH and glutathione led to the formation of semiquinone-free radicals, which were detected with electron spin resonance spectroscopy. In the presence of glutathione as a reducing agent, menadione and 1,4-naphthoquinone underwent net one-electron reduction and conjugation with glutathione. At higher concentrations of glutathione, 1,4-naphthoquinone formed the semiquinones of both the monoconjugate and the diconjugate. The naphthoquinone-glutathione conjugates should redox cycle in a manner already known for the menadione conjugate. The semiquinone intermediates could be detected only under a nitrogen atmosphere and are probably the primary oxygen-reactive species responsible for the redox cycling of menadione- and naphthoquinone-glutathione conjugates. | |
Record name | 1,4-NAPHTHOQUINONE | |
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Color/Form |
Yellow triclinic needles from alcohol or petroleum ether, YELLOW POWDER, Yellow crystals | |
CAS No. |
130-15-4 | |
Record name | 1,4-NAPHTHOQUINONE | |
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Record name | 1,4-Naphthoquinone | |
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Record name | 1,4-Naphthoquinone | |
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Record name | 1,4-Naphthalenedione | |
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Record name | 1,4-Naphthoquinone | |
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Record name | 1,4-naphthoquinone | |
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Record name | 1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBF5ZU7R7K | |
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Record name | 1,4-NAPHTHOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |
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Record name | 1,4-NAPHTHOQUINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
277 °F (NTP, 1992), 128.5 °C, 126 °C | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-NAPHTHOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-NAPHTHOQUINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does 1,4-Naphthoquinone exert its antibacterial effects?
A1: this compound exhibits antibacterial activity through multiple mechanisms. Research indicates that it can disrupt bacterial cell wall synthesis, interfere with DNA replication and repair mechanisms, and induce oxidative stress within bacterial cells, leading to cell death. [, , ]. Additionally, this compound has shown synergistic effects when combined with certain β-lactam antibiotics, enhancing their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) clinical strains. []
Q2: Does this compound interact with specific cellular targets?
A2: While the exact cellular targets of this compound are not fully elucidated, studies suggest interactions with various enzymes and pathways. For instance, it can act as a substrate for plasmodial thioredoxin and glutathione reductases, potentially disrupting redox homeostasis in parasites. [] Additionally, derivatives of this compound have demonstrated the ability to block the purinergic P2X7 receptor in macrophages, exhibiting anti-inflammatory activity. []
Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?
A3: * Molecular Formula: C10H6O2* Molecular Weight: 158.15 g/mol* Spectroscopic Data: * IR Spectroscopy: Characteristic peaks for carbonyl stretching vibrations (around 1650-1700 cm-1) and aromatic C=C stretching vibrations (around 1600-1580 cm-1) can be observed. [, ] * NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , , ]
Q4: How does the structure of this compound derivatives influence their biological activity?
A4: Structure-activity relationship (SAR) studies have revealed that modifications to the core structure of this compound significantly impact its biological activity. For instance, introducing electron-withdrawing groups, such as halogens, can enhance cytotoxicity against cancer cells. [, , ] Additionally, the presence and position of substituents on the naphthoquinone ring system influence its redox potential and interactions with enzymes like plasmodial reductases. [] The size and nature of side chains can also affect the compound's ability to penetrate cell membranes and interact with specific targets. [, ]
Q5: Does this compound exhibit different properties in various solvents or pH conditions?
A5: Yes, this compound's chemical behavior can be influenced by pH and the presence of organic co-solvents. Studies have shown that the efficiency of naphthalene oxidation catalyzed by iron(III) tetrakis(p-sulfonatophenyl)porphyrin, with this compound as a byproduct, is affected by both pH and the type of co-solvent used. [] This difference in reactivity is likely due to changes in the compound's solubility, redox potential, and interactions with other molecules in solution.
Q6: Can this compound act as a catalyst in organic synthesis?
A6: While this compound itself may not be a common catalyst, its derivatives have shown promising applications in organic synthesis. For example, copper(II) acetate has been shown to catalyze the oxidative addition of anilines to this compound, forming N-aryl-2-amino-1,4-naphthoquinones. [] This catalytic process offers a more efficient and environmentally friendly approach compared to traditional methods.
Q7: Have computational methods been used to study this compound and its derivatives?
A7: Yes, computational chemistry plays a crucial role in understanding and predicting the properties and behavior of this compound derivatives. Researchers have employed quantitative structure-activity relationship (QSAR) modeling to correlate the cytotoxic activity of 2-X-5,8-dimethoxy-1,4-naphthoquinones against L1210 cells with molecular descriptors like the Eccentric Connectivity index (ECI), Fragment Complexity (FC), and McGowan Volumes (MG). [] These models provide valuable insights into the structural features that contribute to the compound's biological activity, guiding the design of new and more potent analogs.
Q8: How stable is this compound under various storage conditions?
A8: The stability of this compound can be affected by factors like temperature, light exposure, and the presence of moisture or oxidizing agents. Appropriate packaging and storage conditions, such as storing in airtight containers protected from light and at controlled temperatures, are essential to maintain its stability and prevent degradation.
Q9: What analytical methods are commonly used to characterize and quantify this compound?
A9: Various analytical techniques are employed for the characterization and quantification of this compound. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for structural elucidation and identification. [, , , , ] Chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used to separate, identify, and quantify this compound and its derivatives in complex mixtures. [, ] Mass spectrometry (MS) is another powerful tool for determining the molecular weight and fragmentation patterns of these compounds. [, , ]
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